

Chemical properties of (5,6-Dimethoxypyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (5,6-Dimethoxypyridin-2-yl)methanamine

Cat. No.: B1456925

[Get Quote](#)

An In-depth Technical Guide to **(5,6-Dimethoxypyridin-2-yl)methanamine**: Properties, Synthesis, and Application in Drug Discovery

Executive Summary

(5,6-Dimethoxypyridin-2-yl)methanamine is a substituted pyridine derivative of significant interest in medicinal chemistry. While not widely available as a commercial product, its structural motif is a crucial pharmacophore and a key building block in the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its utility is prominently highlighted by its incorporation into MK-1064, a potent and selective orexin 2 receptor antagonist developed for the treatment of insomnia.[1] This guide provides a comprehensive overview of its chemical properties, a proposed synthetic pathway, its role in drug development, and essential safety considerations, tailored for researchers and professionals in the field of drug discovery.

Physicochemical and Structural Properties

The core structure of **(5,6-Dimethoxypyridin-2-yl)methanamine** features a pyridine ring substituted with two methoxy groups and a methylamine group. These functional groups dictate its physicochemical properties, influencing its solubility, basicity, and potential for hydrogen bonding, all of which are critical parameters in drug design.

Chemical Structure

Caption: Chemical structure of **(5,6-Dimethoxypyridin-2-yl)methanamine**.

Calculated Properties

As this compound is primarily a synthetic intermediate, comprehensive experimental data is not readily available. The following table summarizes key properties calculated using computational models.

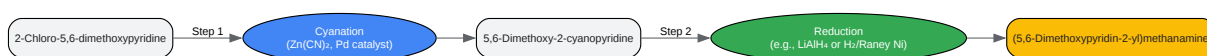
Property	Value	Source
Molecular Formula	C ₈ H ₁₂ N ₂ O ₂	Calculated
Molecular Weight	168.19 g/mol	Calculated
CAS Number	Not assigned	N/A
Appearance	Expected to be a solid or oil	Predicted
pKa (most basic)	~8.5-9.5 (predicted for aminomethyl group)	Predicted
cLogP	~0.8-1.2	Predicted

Synthesis and Reactivity

A direct, published synthesis for **(5,6-Dimethoxypyridin-2-yl)methanamine** is not available in the literature. However, a plausible and robust synthetic route can be designed based on established organic chemistry principles, starting from a commercially available pyridine precursor. The primary reactivity center is the primary amine, which readily undergoes reactions such as acylation, alkylation, and reductive amination.

Proposed Synthetic Workflow

The most logical approach involves the reduction of a corresponding nitrile intermediate. This method is generally high-yielding and avoids the potential side reactions associated with other amination strategies.



[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of the target compound from a chloropyridine precursor.

Exemplary Experimental Protocol: Synthesis via Nitrile Reduction

This protocol is a representative, non-validated procedure intended to illustrate the practical application of the proposed synthetic route.

Step 1: Synthesis of 5,6-Dimethoxy-2-cyanopyridine

- **Rationale:** A palladium-catalyzed cyanation reaction is an efficient method for converting aryl halides to nitriles. Zinc cyanide is often preferred over other cyanide sources due to its lower toxicity and moisture stability.
- **Procedure:**
 1. To a dry, argon-flushed flask, add 2-chloro-5,6-dimethoxypyridine (1.0 eq), zinc cyanide (0.6 eq), and a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.05 eq).
 2. Add anhydrous dimethylformamide (DMF) as the solvent.
 3. Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
 4. Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine to remove DMF and inorganic salts.
 5. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 6. Purify the crude product by column chromatography on silica gel to yield the pure nitrile intermediate.

Step 2: Reduction of 5,6-Dimethoxy-2-cyanopyridine to the Amine

- Rationale: Lithium aluminum hydride (LiAlH_4) is a powerful reducing agent capable of cleanly converting nitriles to primary amines. Catalytic hydrogenation over Raney Nickel is an alternative, scalable method.
- Procedure (using LiAlH_4):
 1. To a dry, argon-flushed flask, add a suspension of LiAlH_4 (1.5-2.0 eq) in an anhydrous ether solvent like THF or diethyl ether.
 2. Cool the suspension to 0 °C in an ice bath.
 3. Add a solution of 5,6-Dimethoxy-2-cyanopyridine (1.0 eq) in the same anhydrous solvent dropwise, maintaining the temperature below 10 °C.
 4. After the addition is complete, allow the reaction to warm to room temperature and stir until the nitrile is fully consumed (monitor by TLC/LC-MS).
 5. Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
 6. Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with ethyl acetate.
 7. Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield **(5,6-Dimethoxypyridin-2-yl)methanamine**, which can be further purified if necessary.

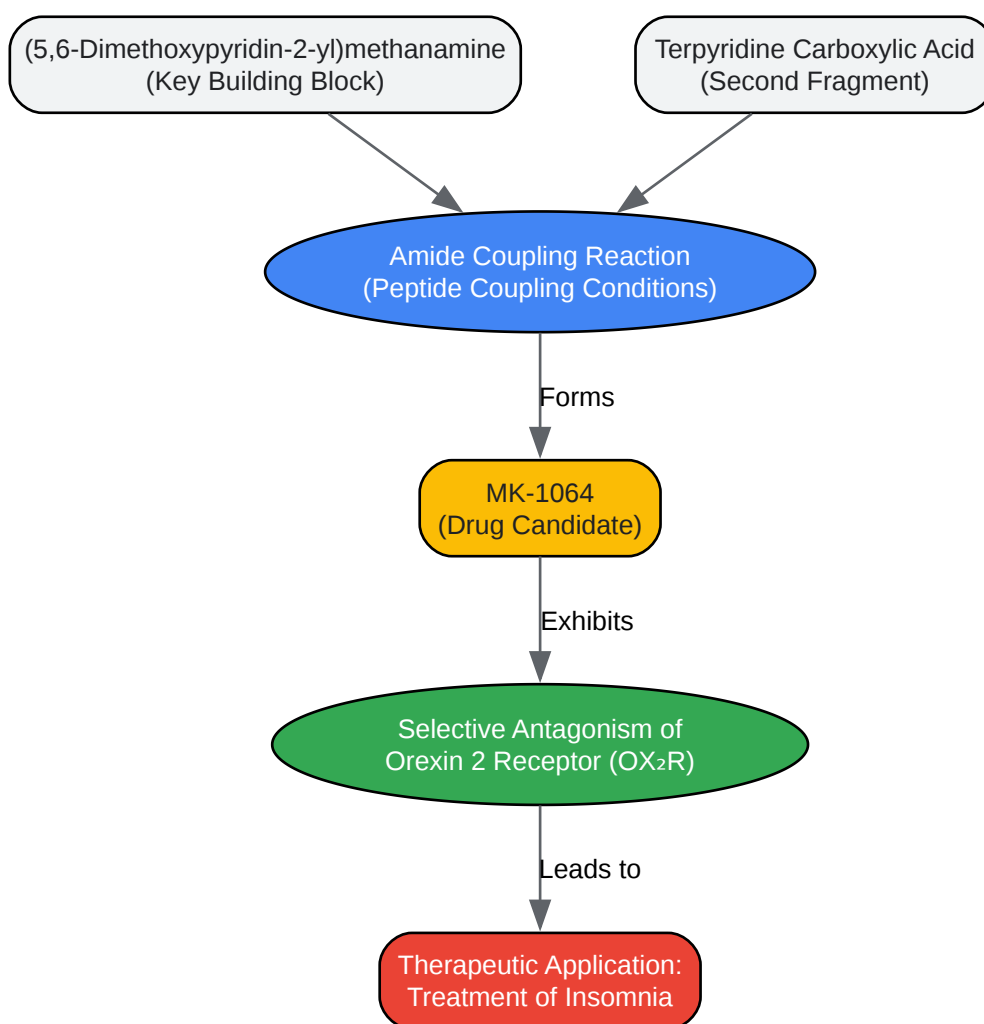
Role in Medicinal Chemistry & Drug Development

The primary significance of **(5,6-Dimethoxypyridin-2-yl)methanamine** lies in its role as a key fragment in the design of bioactive molecules. The pyridine core acts as a bioisostere for a phenyl ring but offers a hydrogen bond acceptor (the nitrogen atom) and alters the molecule's dipole moment and solubility. The methoxy groups can improve metabolic stability and modulate binding affinity through steric and electronic effects.

Application in Orexin Receptor Antagonists

This amine is a critical starting material for the synthesis of MK-1064, a selective orexin 2 receptor antagonist (2-SORA).[1] Orexin signaling in the brain is a key regulator of wakefulness, and blocking these receptors can promote sleep.[1] While dual orexin receptor antagonists (DORAs) have been developed, 2-SORAs are sought to potentially refine the pharmacological profile for treating insomnia.[1]

In the synthesis of MK-1064, the aminomethyl group of **(5,6-Dimethoxypyridin-2-yl)methanamine** participates in an amide bond-forming reaction with a complex carboxylic acid fragment, linking the two key parts of the final drug molecule.[1]



[Click to download full resolution via product page](#)

Caption: Logical workflow from the chemical intermediate to its therapeutic application.

Predicted Spectroscopic Characterization

While experimental spectra are not published for the isolated compound, its ^1H and ^{13}C NMR spectra can be predicted with reasonable accuracy based on its structure.

- ^1H NMR:
 - Aromatic Protons: Two doublets are expected in the aromatic region (δ 6.5-7.5 ppm), corresponding to the two protons on the pyridine ring.
 - Methoxy Protons: Two sharp singlets, each integrating to 3H, would appear around δ 3.8-4.0 ppm.
 - Benzylic Protons: A singlet (or AB quartet depending on chirality/environment) integrating to 2H is expected around δ 3.7-4.2 ppm for the $-\text{CH}_2-$ group.
 - Amine Protons: A broad singlet integrating to 2H for the $-\text{NH}_2$ group, which may be exchangeable with D_2O . Its chemical shift is highly variable depending on solvent and concentration.
- ^{13}C NMR:
 - Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbons bearing the methoxy groups (C5 and C6) would be significantly shifted downfield.
 - Methoxy Carbons: Two signals around δ 55-60 ppm.
 - Benzylic Carbon: One signal for the $-\text{CH}_2-$ group, expected around δ 40-50 ppm.

Safety and Handling

No specific safety data sheet (SDS) exists for **(5,6-Dimethoxypyridin-2-yl)methanamine**. Therefore, it must be handled with the precautions appropriate for a novel research chemical with potential hazards associated with aromatic amines.

- General Precautions: Handle in accordance with good industrial hygiene and safety practices.^[2]

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[3][4]
- Inhalation: Avoid breathing dust, fumes, or vapors. Use only in a well-ventilated area, such as a chemical fume hood.[3]
- Contact: May cause skin and serious eye irritation.[2][3][4] In case of contact, wash skin thoroughly with soap and water and rinse eyes cautiously with water for several minutes.[3]
- Ingestion: May be harmful if swallowed.[2]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
- Disposal: Dispose of contents/container to an approved waste disposal plant.[3]

Conclusion

(5,6-Dimethoxypyridin-2-yl)methanamine stands out as a highly valuable, albeit specialized, intermediate in modern medicinal chemistry. Its structural features—a heteroaromatic core, hydrogen bonding capabilities, and strategically placed methoxy groups—make it an ideal scaffold for constructing complex molecules targeting challenging biological systems. Its pivotal role in the synthesis of the selective orexin 2 receptor antagonist MK-1064 underscores its importance and potential in the development of next-generation therapeutics for neurological disorders. This guide provides the foundational knowledge for researchers to synthesize, handle, and strategically employ this compound in their drug discovery programs.

References

- Cox, C. D., et al. (2014). Discovery of 5''-chloro-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2,2':5',3''-terpyridine-3'-carboxamide (MK-1064): a selective orexin 2 receptor antagonist (2-SORA) for the treatment of insomnia. *ChemMedChem*, 9(2), 311-22. [Online].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Discovery of 5"-chloro-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2,2':5',3"-terpyridine-3'-carboxamide (MK-1064): a selective orexin 2 receptor antagonist (2-SORA) for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [Chemical properties of (5,6-Dimethoxypyridin-2-yl)methanamine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1456925#chemical-properties-of-5-6-dimethoxypyridin-2-yl-methanamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com